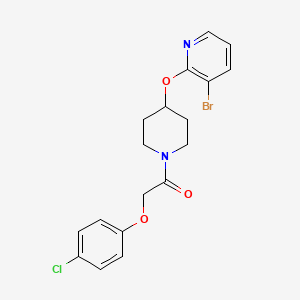

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-chlorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O3/c19-16-2-1-9-21-18(16)25-15-7-10-22(11-8-15)17(23)12-24-14-5-3-13(20)4-6-14/h1-6,9,15H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAENQYPDSXTHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine. This step is usually carried out using bromine or a brominating agent under controlled conditions.

Piperidine Derivatization: The next step involves the reaction of 3-bromopyridine with piperidine to form the piperidinyl bromopyridine intermediate. This reaction is typically facilitated by a base such as potassium carbonate in an appropriate solvent.

Ether Formation: The piperidinyl bromopyridine intermediate is then reacted with 4-chlorophenol in the presence of a coupling agent like potassium carbonate to form the desired ether linkage.

Final Coupling: The final step involves the coupling of the intermediate with 2-chloroacetyl chloride to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: Researchers use the compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme and preventing substrate access, or as an agonist by activating a receptor and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone can be compared with other similar compounds, such as:

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: This compound has a similar structure but with a chlorine atom instead of a bromine atom in the pyridine ring. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: In this compound, the chlorophenoxy group is replaced with a fluorophenoxy group. The presence of fluorine can influence the compound’s chemical properties and interactions with biological targets.

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-methylphenoxy)ethanone: This compound features a methyl group instead of a chlorine atom in the phenoxy ring. The methyl group can alter the compound’s hydrophobicity and binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a piperidine ring, a brominated pyridine moiety, and a chlorophenoxy group. The unique structural characteristics of this molecule suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 397.26 g/mol. The presence of functional groups such as the piperidine and pyridine rings is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉BrN₂O₃ |

| Molecular Weight | 397.26 g/mol |

| Structure | Structure |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperidine and pyridine structures are known to facilitate interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : Similar compounds have been shown to act as kinase inhibitors, which may indicate that this compound could inhibit specific kinases involved in cancer progression.

- Antioxidant Activity : The presence of the bromine atom may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory properties.

Pharmacological Activities

Preliminary studies suggest that compounds structurally related to this compound exhibit various pharmacological effects:

- Anti-Cancer Properties : Research indicates that similar compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Kinase Inhibition Studies : A study demonstrated that brominated pyridine derivatives can effectively inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in cancerous cell lines .

- Neuroprotective Effects : Another investigation found that related piperidine derivatives exhibited neuroprotective effects by modulating neurotransmitter levels in animal models of neurodegeneration .

- Antioxidant Activity Assessment : Research highlighted the antioxidant properties of similar compounds through DPPH radical scavenging assays, indicating potential applications in oxidative stress-related disorders .

Q & A

Q. What are the established synthetic routes for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with intermediates such as 3-bromopyridin-2-ol and 4-hydroxypiperidine. Key steps include nucleophilic substitution to form the piperidinyl-oxypyridine intermediate, followed by coupling with 4-chlorophenoxyacetyl chloride under basic conditions (e.g., potassium carbonate in DMF or acetonitrile). Optimization focuses on:

- Temperature control : Maintaining 60–80°C during coupling to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .

- Catalysts : Triethylamine or DMAP improves acylation efficiency .

Analytical validation via HPLC (purity >95%) and NMR (structural confirmation) is critical .

Q. How is the three-dimensional conformation of this compound determined, and what techniques are critical for structural validation?

X-ray crystallography is the gold standard for resolving 3D conformation, particularly for assessing piperidine ring puckering and bromopyridine orientation . For solution-phase analysis:

Q. What preliminary assays are used to evaluate the compound’s biological activity?

- In vitro receptor binding : Radioligand displacement assays (e.g., for kinase or GPCR targets) assess affinity .

- Antioxidant activity : DPPH radical scavenging (IC values compared to ascorbic acid) .

- Antimicrobial screening : Disk diffusion against S. aureus and E. coli to determine MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s binding affinity to biological targets?

- Molecular docking : Tools like AutoDock Vina or PyRx simulate interactions with targets (e.g., acetylcholinesterase or inflammatory pathway enzymes). Docking scores (<-7.0 kcal/mol suggest strong binding) guide SAR (structure-activity relationship) studies .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD <2.0 Å indicates stable binding) .

- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .

Q. What strategies resolve contradictions in biological activity data across studies involving structural analogs?

- Structural analog comparison : Compare substituent effects (e.g., bromine vs. chlorine in pyridine) on activity. For example, bromine enhances electrophilicity, improving kinase inhibition but reducing metabolic stability .

- Assay standardization : Normalize protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .

- Meta-analysis : Pool data from analogs (e.g., 2-(4-chlorophenoxy) vs. cyclopentylthio derivatives) to identify trends in logP vs. activity .

Q. What methodological approaches assess the compound’s pharmacokinetic profile, including absorption and metabolic stability?

- ADMET profiling :

- Absorption : Caco-2 cell permeability assays (P >1 × 10 cm/s suggests oral bioavailability) .

- Metabolism : Liver microsomal stability tests (half-life >30 min indicates low CYP450-mediated degradation) .

- Toxicity : Ames test for mutagenicity and hERG inhibition assays (IC >10 μM reduces cardiac risk) .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% ensures efficacy) .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.